1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol

Vue d'ensemble

Description

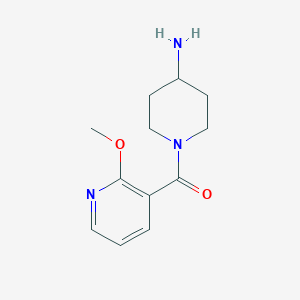

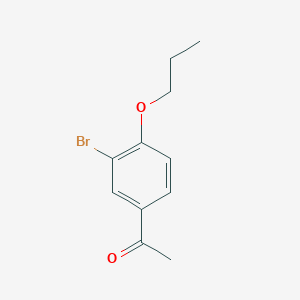

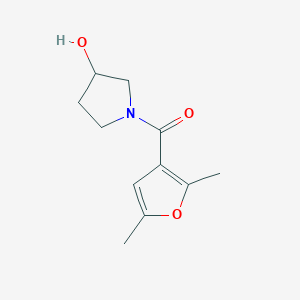

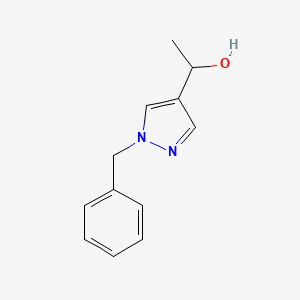

“1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol” is a chemical compound. It contains a total of 40 bonds, including 19 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 2 five-membered rings, 1 tertiary amide (aromatic), 1 hydroxyl group, 1 secondary alcohol, 1 Pyrrolidine, and 1 Furane .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 39 atoms, including 21 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including compounds like 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-ol, are extensively utilized in medicinal chemistry to develop treatments for human diseases. The saturated pyrrolidine ring offers advantages such as efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to pseudorotation. These properties make pyrrolidine a valuable scaffold in designing drug candidates with diverse biological profiles. This versatility is highlighted by various bioactive molecules characterized by the pyrrolidine ring, demonstrating target selectivity across different therapeutic areas (Li Petri et al., 2021).

Biomass to Furan Derivatives for Sustainable Solutions

Furan derivatives, including 2,5-Dimethylfuran, are recognized for their potential in replacing non-renewable hydrocarbon sources. The compound's relevance extends to being a building block for synthesizing monomers, polymers, and even fuels. Research on furan derivatives emphasizes their role in developing sustainable materials and energy solutions, leveraging biomass as a starting point. This approach signifies a move towards greener alternatives in chemical production and energy generation, highlighting the importance of furan derivatives in environmental sustainability (Chernyshev et al., 2017).

Biomass-Derived Fuels

2,5-Dimethylfuran, closely related to the investigated compound, is explored as an alternative biofuel. Derived from lignocellulosic biomass, its physicochemical properties align with those of traditional petroleum-based fuels, marking it as a promising candidate for biofuel applications. This research underscores the ongoing efforts to identify and develop renewable energy sources that could mitigate the environmental impacts of fossil fuels, demonstrating the potential of furan derivatives in the energy sector (Nguyen et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-5-10(8(2)15-7)11(14)12-4-3-9(13)6-12/h5,9,13H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPWUZRSOLTWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468499.png)

![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)

![[4-(Quinolin-2-yloxy)cyclohexyl]amine](/img/structure/B1468506.png)